molecular formula C11H13N3O3 B8524190 2-(4-Aminobutoxy)-6-nitrobenzonitrile

2-(4-Aminobutoxy)-6-nitrobenzonitrile

Cat. No. B8524190
M. Wt: 235.24 g/mol
InChI Key: CZOKZDKMZUFJLJ-UHFFFAOYSA-N
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Patent
US08633186B2

Procedure details

A solution of tert-butyl 4-(2-cyano-3-nitrophenoxy)butylcarbamate (Example 234e) (671 mg, 2 mmol) in DCM/TFA (1:1, 20 mL) was stirred at room temperature for 2 hrs. The solvent was removed under vacuum to give the title compound (698 mg, 100%). MS 236 (MH+).
Name
tert-butyl 4-(2-cyano-3-nitrophenoxy)butylcarbamate
Quantity
671 mg
Type
reactant
Reaction Step One
Name
DCM TFA
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:21]([N+:22]([O-:24])=[O:23])=[CH:20][CH:19]=[CH:18][C:4]=1[O:5][CH2:6][CH2:7][CH2:8][CH2:9][NH:10]C(=O)OC(C)(C)C)#[N:2]>C(Cl)Cl.C(O)(C(F)(F)F)=O>[NH2:10][CH2:9][CH2:8][CH2:7][CH2:6][O:5][C:4]1[CH:18]=[CH:19][CH:20]=[C:21]([N+:22]([O-:24])=[O:23])[C:3]=1[C:1]#[N:2] |f:1.2|

Inputs

Step One
Name
tert-butyl 4-(2-cyano-3-nitrophenoxy)butylcarbamate
Quantity
671 mg
Type
reactant
Smiles
C(#N)C1=C(OCCCCNC(OC(C)(C)C)=O)C=CC=C1[N+](=O)[O-]
Name
DCM TFA
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl.C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
NCCCCOC1=C(C#N)C(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 698 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 148.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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